Salbutamol acetate

Description

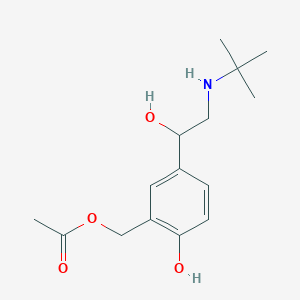

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-10(17)20-9-12-7-11(5-6-13(12)18)14(19)8-16-15(2,3)4/h5-7,14,16,18-19H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFWQUNNFLNQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420043-41-9 | |

| Record name | 1420043-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Salbutamol and Its Acetate Salt

Retrosynthetic Analysis and Design Strategies for the Salbutamol (B1663637) Core Structure

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For salbutamol, this approach reveals several potential synthetic routes originating from common aromatic precursors.

Pathways from p-Hydroxybenzaldehyde Derivatives

A common and cost-effective strategy for synthesizing salbutamol begins with p-hydroxybenzaldehyde. google.comgpatindia.com A typical synthetic sequence involves the following key transformations:

Chloromethylation: The initial step involves the reaction of p-hydroxybenzaldehyde with paraformaldehyde under acidic conditions, such as in the presence of concentrated hydrochloric acid, to introduce a chloromethyl group onto the aromatic ring, forming an intermediate compound. google.comgpatindia.com

Hydrolysis: The resulting compound undergoes hydrolysis under weakly alkaline conditions to yield a dihydroxy derivative. google.com

Protection: The dihydroxy groups are then protected, for instance, by reacting with acetone (B3395972) in the presence of concentrated sulfuric acid to form a propylidene-protected intermediate. google.comgpatindia.com This step prevents unwanted side reactions in subsequent steps.

Epoxidation: The protected aldehyde is then converted to an epoxide. This can be achieved using an ylide reagent and a phase transfer catalyst in the presence of a strong base like potassium hydroxide (B78521). google.com

Aminolysis and Deprotection: The epoxide ring is subsequently opened by refluxing with tert-butylamine (B42293) in an aminolysis reaction. google.comgpatindia.com Finally, the protecting group is removed by acid hydrolysis to yield salbutamol. google.comgpatindia.com

This route is considered reasonably designed and cost-effective; however, the presence of a strong base during the epoxidation step can lead to instability of ester protecting groups if used, potentially causing side reactions. google.com

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1. Chloromethylation | p-Hydroxybenzaldehyde, Paraformaldehyde | Concentrated HCl, 20-30°C | 3-chloromethyl-4-hydroxybenzaldehyde | - |

| 2. Hydrolysis | 3-chloromethyl-4-hydroxybenzaldehyde | Weakly alkaline conditions | 3-hydroxymethyl-4-hydroxybenzaldehyde | - |

| 3. Propylidene Protection | 3-hydroxymethyl-4-hydroxybenzaldehyde | Acetone, Concentrated H₂SO₄ | Propylidene-protected diol | >85 |

| 4. Epoxidation | Propylidene-protected aldehyde | Ylide reagent, Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), KOH | Epoxide intermediate | >80 |

| 5. Aminolysis | Epoxide intermediate | tert-Butylamine, Reflux | Amine-opened intermediate | - |

| 6. Deprotection | Amine-opened intermediate | Acidic conditions | Salbutamol | - |

| Overall Molar Yield | ~45 |

Pathways from p-Hydroxyacetophenone Derivatives

Another major synthetic route to salbutamol utilizes p-hydroxyacetophenone as the starting material. patsnap.comtandfonline.comdrugfuture.com This pathway generally involves a series of reactions including chloromethylation, esterification, bromination, amination, hydrolysis, and reduction. patsnap.com

A representative synthesis from p-hydroxyacetophenone is as follows:

Chloromethylation: p-Hydroxyacetophenone is reacted with formaldehyde (B43269) and hydrochloric acid to yield 3-chloromethyl-4-hydroxyacetophenone. drugfuture.com

Esterification/Protection: The phenolic hydroxyl and the newly introduced hydroxymethyl group can be protected, for example, by acylation with acetic anhydride. drugfuture.com

Bromination: The protected acetophenone (B1666503) is then brominated to introduce a bromine atom at the alpha-position of the ketone. drugfuture.com

Amination: The bromo ketone intermediate is then reacted with N-benzyl-tert-butylamine. drugfuture.com

Reduction and Deprotection: The ketone is reduced, and the protecting groups are removed, often through catalytic hydrogenation, to give salbutamol. drugfuture.com

One of the challenges with this route can be the use of solvents like toluene (B28343) in the amination step, which may introduce impurities. patsnap.com Alternative procedures have been developed using ethyl acetate (B1210297) as the reaction solvent to mitigate this. patsnap.com

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | p-Hydroxyacetophenone | Chloromethylation | 3-chloromethyl-4-hydroxyacetophenone |

| 2 | 3-chloromethyl-4-hydroxyacetophenone | Esterification (Protection) | Diacetate derivative |

| 3 | Diacetate derivative | Bromination | α-Bromo ketone |

| 4 | α-Bromo ketone | Amination with N-benzyl-tert-butylamine | Amino ketone |

| 5 | Amino ketone | Reduction and Deprotection | Salbutamol |

This table outlines a general sequence of reactions starting from p-hydroxyacetophenone. patsnap.comdrugfuture.com

Pathways from Salicylic (B10762653) Acid Derivatives

Salicylic acid and its derivatives also serve as viable starting points for the synthesis of salbutamol. ijpba.ingoogle.comgoogle.com One approach involves a Friedel-Crafts acylation reaction on salicylal (salicylaldehyde). google.com

A patented method starting from salicylic acid involves the following steps:

Amidation: Salicylic acid reacts with a tert-butylamino acetyl halide reagent in the presence of a chlorinating agent like thionyl chloride. google.com

Cyclization: The resulting intermediate undergoes cyclization under the influence of a Lewis acid. google.com

Hydrolysis: The cyclized product is then hydrolyzed with an acid reagent. google.com

Reduction: The subsequent intermediate is reduced using a suitable reducing agent and catalyst to form salbutamol. google.com

Salt Formation: Finally, salbutamol is reacted with sulfuric acid to produce salbutamol sulfate (B86663). google.com

Another pathway begins with the reduction of 6-bromosalicylic acid, followed by the formation of a bromobenzodioxane intermediate. mdpi.com This intermediate is then converted to an organolithium species, which reacts with a Weinreb amide to form an α-ketoacetal. mdpi.com Subsequent reduction and hydrolysis, followed by reaction with tert-butylamine and another reduction step, yield racemic salbutamol. mdpi.com

Enantioselective Synthesis of (R)-Salbutamol Acetate

The (R)-enantiomer of salbutamol is the pharmacologically active isomer. Consequently, significant effort has been directed towards the development of enantioselective syntheses to produce (R)-salbutamol directly, avoiding the need for chiral resolution of a racemic mixture.

Chiral Auxiliaries and Catalysis in Stereoselective Synthesis

Asymmetric synthesis of (R)-salbutamol has been successfully achieved using chiral auxiliaries and catalysts.

One notable method employs a chiral, C2 symmetric acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. acs.orgnih.gov This chiral auxiliary reacts with an aromatic aldehyde with high stereocontrol. acs.orgnih.gov A subsequent Pummerer reaction and further transformations lead to the target (R)-salbutamol with high enantiomeric excess. acs.orgnih.gov

Asymmetric hydrogenation is another powerful technique. google.comgoogle.com Prochiral salbutamone can be subjected to asymmetric hydrogenation using a rhodium catalyst and a chiral bidentate phosphine (B1218219) ligand, such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine (RR-MCCPM). google.comgoogle.com This method can produce (R)-salbutamol in good yields and high optical purity on an industrial scale. google.comgoogle.com

Chiral oxazaborolidine catalysts have also been utilized for the asymmetric reduction of α-ketoimines or α-bromoketones, providing a pathway to (R)-salbutamol. ic.ac.uk The choice of catalyst, temperature, and solvent can significantly influence the yield and enantiomeric excess of the product. ic.ac.uk For instance, using a specific oxazaborolidine catalyst in toluene at 0°C with slow addition of the reducing agent can achieve an enantiomeric excess of 93-95%. ic.ac.uk

| Method | Chiral Reagent/Catalyst | Key Transformation | Enantiomeric Excess (ee) |

| Chiral Acyl Anion Equivalent | (1R,3R)-1,3-dithiane 1,3-dioxide | Addition to an aromatic aldehyde | High |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ with RR-MCCPM ligand | Hydrogenation of salbutamone | Good optical purity |

| Asymmetric Reduction | Chiral oxazaborolidine catalyst | Reduction of α-ketoimine | 93-95% |

| Asymmetric Epoxidation | Chiral camphyl β-diketone iron complex | Epoxidation of a styrene (B11656) derivative | Good |

This table summarizes various chiral approaches for the synthesis of (R)-Salbutamol. acs.orgnih.govgoogle.comgoogle.comic.ac.ukresearchgate.net

Multicomponent Reaction Approaches (e.g., Passerini Reaction Modifications)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules. The Passerini reaction, a three-component reaction between an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxyamide, has been adapted for the synthesis of (R)-salbutamol. mdpi.comresearchgate.netrsc.org

A modification of the Passerini reaction, catalyzed by a Lewis base and mediated by silicon tetrachloride (SiCl₄), has been developed for the asymmetric synthesis of 2-amino-1-arylethanols, including (R)-salbutamol acetate. researchgate.netmanchester.ac.uk This one-pot, two-step procedure utilizes a chiral bisphosphoramide which interacts with SiCl₄ to form a chiral silicon cation. researchgate.net This cation activates the aldehyde for enantioselective nucleophilic attack by the isocyanide. researchgate.net This method has been successfully applied to the gram-scale synthesis of the (R)-enantiomer of salbutamol. mdpi.comrsc.org

This approach is advantageous due to its use of commercially available starting materials, broad functional group tolerance, and high levels of stereoselectivity. manchester.ac.uk

Green Chemistry Principles in Salbutamol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of salbutamol, a widely used bronchodilator, is no exception, with research focusing on developing more sustainable and efficient manufacturing processes.

Solvent Selection and Waste Minimization Strategies

A significant portion of waste generated in pharmaceutical manufacturing comes from solvents. royalsocietypublishing.org Traditional salbutamol synthesis often involves the use of hazardous organic solvents. Green chemistry approaches aim to replace these with safer alternatives or eliminate them altogether.

One strategy involves the use of greener solvents like water or employing solvent-less techniques. royalsocietypublishing.org For instance, a biochemical approach for the synthesis of a salbutamol derivative, salbutamol-4′-O-sulfate, utilizes aqueous solutions, thereby avoiding organic solvents. mdpi.com This biosynthetic method, using genetically modified fission yeast, also demonstrates high selectivity, which minimizes the formation of by-products and simplifies purification, further reducing waste. mdpi.com

Continuous flow platforms are also being explored to minimize waste and improve efficiency. researchgate.net These systems allow for precise control over reaction parameters, leading to reduced reaction times and enhanced yields, which aligns with the principles of resource utilization and waste minimization. researchgate.netrsc.org Some reactions can even be performed "neat" (without any solvent) in flow reactors, drastically reducing solvent usage. rsc.org Another green technique is ball milling, a form of mechanochemical synthesis that can be performed without solvents at room temperature, increasing energy efficiency and avoiding toxic reagents. royalsocietypublishing.org

The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental factor), which is the mass of waste generated per mass of product. royalsocietypublishing.org The pharmaceutical industry typically has a high E-factor, making waste reduction a critical goal. royalsocietypublishing.org

Atom Economy and Process Efficiency Enhancements

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.com Reactions with high atom economy are inherently more efficient and generate less waste.

Multicomponent reactions (MCRs) are a powerful tool for improving atom economy and process efficiency. The Passerini three-component reaction (P-3CR), for example, combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce a complex molecule in a single step. researchgate.net This approach offers significant advantages in terms of both atom and step economy, as well as experimental simplicity. researchgate.net The integration of MCRs with continuous flow systems further enhances these benefits, leading to a more sustainable synthesis. researchgate.net

Another strategy to improve efficiency is the use of catalysis. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. royalsocietypublishing.org For instance, the Suzuki-Miyaura cross-coupling reaction, utilizing a catalytic amount of a palladium catalyst, has been employed for the synthesis of salbutamol, improving the reaction yield. google.com The use of immobilized catalysts in flow systems can also overcome challenges associated with catalyst separation and recycling in traditional batch processes. rsc.org

Investigation of Impurities and By-product Formation During Synthesis

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurities in salbutamol can originate from various sources, including the starting materials, reagents, and side reactions during the synthesis process. google.comjcchems.com

Identification of Process-Related Impurities

Regulatory bodies like the European Pharmacopoeia specify limits for impurities in salbutamol. researchgate.netresearchgate.net Several process-related impurities of salbutamol have been identified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netspringernature.com

During the process development of salbutamol sulphate, several known and unknown impurities have been detected. researchgate.netresearchgate.net A comprehensive study involved the synthesis and characterization of these impurities to ensure their levels are controlled within acceptable limits. researchgate.net The European Pharmacopoeia lists ten known salbutamol-related substances, though not all are typically present in a single manufacturing process. researchgate.netresearchgate.net The specific impurity profile can vary depending on the synthetic route employed. researchgate.netresearchgate.net

Some of the main related substances observed in stability studies of salbutamol sulfate under stress conditions (temperature, alkaline, and oxidation) include impurity D, impurity F, and impurity G. csfarmacie.cz

Table 1: Identified Process-Related Impurities in Salbutamol Synthesis

| Impurity Name/Identifier | Method of Identification | Reference |

| Known and Unknown Impurities | HPLC, Mass Spectrometry | researchgate.netresearchgate.net |

| Salbutamol Impurity D | HPLC | csfarmacie.cz |

| Salbutamol Impurity F | HPLC | csfarmacie.cz |

| Salbutamol Impurity G | HPLC | csfarmacie.cz |

| Six Related Impurities | Supercritical Fluid Chromatography (SFC) | springernature.com |

This table is for illustrative purposes and may not be exhaustive.

Mechanistic Understanding of Impurity Generation

Understanding the mechanisms by which impurities are formed is crucial for developing strategies to control their presence. Impurities can arise from unreacted starting materials, by-products of the main reaction, or degradation of the active pharmaceutical ingredient (API) itself. google.comjcchems.com

For example, in the synthesis of salbutamol, side reactions can lead to the formation of various impurities. The specific by-products formed are dependent on the reaction conditions and the synthetic route chosen. For instance, the lack of selectivity in the chemical sulfonation of salbutamol can lead to a mixture of products, highlighting the challenge in controlling impurity formation through this route. mdpi.com

Degradation of salbutamol can also lead to the formation of impurities. Photocatalytic degradation studies have shown that salbutamol breaks down into several intermediate compounds before complete mineralization. nih.govacs.org While this is a degradation process rather than a synthetic one, it provides insight into the potential pathways through which impurities can form under certain conditions.

The investigation into impurity formation often involves stress testing, where the drug substance is exposed to harsh conditions such as heat, acid, base, and oxidizing agents to identify potential degradation products. csfarmacie.cz This helps in understanding the stability of the molecule and in designing robust manufacturing processes that minimize impurity formation.

Molecular Pharmacology and Receptor Interactions of Salbutamol

β2-Adrenergic Receptor Binding Kinetics and Selectivity

Salbutamol (B1663637) exhibits a preferential affinity for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. drugbank.comwikipedia.org This selectivity is crucial for its therapeutic action, minimizing off-target effects.

Ligand-Receptor Interaction Models

The interaction between salbutamol and the β2-adrenergic receptor can be understood through several models of ligand-receptor binding. The "one-step binding model" describes a simple association and dissociation process. acs.org However, the "induced fit model" provides a more nuanced view, suggesting that the initial binding of salbutamol to a low-affinity state of the receptor induces a conformational change, leading to a more stable, high-affinity complex. acs.org Another model, the "conformational selection model," posits that the receptor exists in a state of equilibrium between different conformations, and salbutamol preferentially binds to and stabilizes an active conformation. acs.org

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues critical for salbutamol's binding and activity. Aspartate 113 (Asp113) in the third transmembrane domain and Serine 204/207 (Ser204/207) in the fourth are key to the interaction. atsjournals.org Molecular dynamics simulations have further elucidated these interactions, showing hydrogen bonds and pi-pi stacking networks between salbutamol and the receptor's binding pocket. nih.gov The protonated amine group of salbutamol forms a crucial interaction with Asp113, while the hydroxyl groups on the catechol ring interact with the serine residues.

Stereochemical Influence on Receptor Affinity and Efficacy

Salbutamol is a chiral molecule and is typically administered as a racemic mixture of two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. drugbank.comnih.gov The stereochemistry of these enantiomers profoundly influences their interaction with the β2-adrenergic receptor.

The (R)-enantiomer is the pharmacologically active component, possessing a significantly higher affinity for the β2-receptor—approximately 150 times greater than that of the (S)-isomer. drugbank.comnih.gov This is attributed to the specific three-dimensional arrangement of the (R)-enantiomer, which allows for optimal hydrogen bonding within the receptor's binding site, a critical factor for receptor activation. wikipedia.org In contrast, the (S)-enantiomer is considered largely inactive at the β2-receptor. nih.govacademie-sciences.fr Some studies even suggest that (S)-salbutamol may have pro-inflammatory and pro-constrictory properties, potentially by increasing intracellular calcium levels. nih.govconsensus.app

Table 1: Affinity and Efficacy of Salbutamol Enantiomers at the β2-Adrenergic Receptor

| Enantiomer | Receptor Affinity | Primary Pharmacological Effect |

| (R)-Salbutamol (Levalbuterol) | High (approx. 150x greater than (S)-isomer) drugbank.comnih.gov | β2-receptor agonist, bronchodilation nih.govmedicine.dp.ua |

| (S)-Salbutamol | Low drugbank.comnih.gov | Largely inactive at β2-receptor; potential for adverse effects nih.govacademie-sciences.frconsensus.app |

Intracellular Signaling Cascades and Cellular Responses

The binding of salbutamol to the β2-adrenergic receptor triggers a well-defined intracellular signaling cascade, ultimately leading to the desired physiological response of bronchodilation.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production

The β2-adrenergic receptor is a G protein-coupled receptor (GPCR). patsnap.comnih.gov Upon agonist binding, the receptor undergoes a conformational change that activates its associated stimulatory G protein (Gs). nih.govplos.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein. atsjournals.org

The activated Gs α-subunit then dissociates and stimulates the enzyme adenylyl cyclase. patsnap.comnih.govic.ac.uk Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comwikipedia.orgic.ac.uk This leads to a significant increase in the intracellular concentration of cAMP, a crucial second messenger. drugbank.comwikipedia.orgplos.org The elevated cAMP levels then activate Protein Kinase A (PKA). drugbank.comnih.govic.ac.uk PKA proceeds to phosphorylate various target proteins within the cell, initiating the processes that lead to smooth muscle relaxation. nih.govic.ac.uk

Modulation of Intracellular Calcium Concentrations

A primary mechanism by which the cAMP-PKA pathway induces smooth muscle relaxation is through the modulation of intracellular calcium ion (Ca2+) concentrations. wikipedia.org PKA inhibits the phosphorylation of myosin light chain kinase, a key enzyme required for muscle contraction, and lowers intracellular Ca2+ levels. drugbank.com Studies have shown that salbutamol decreases the frequency of Ca2+ oscillations in airway smooth muscle cells in a concentration-dependent manner. physiology.org This reduction in intracellular Ca2+ is achieved by both inhibiting Ca2+ influx through voltage-gated channels and enhancing Ca2+ efflux from the cell. physiology.org Notably, salbutamol does not appear to affect the release of Ca2+ from the sarcoplasmic reticulum. physiology.org

Mechanisms of Anti-inflammatory Actions at a Cellular Level

The increase in intracellular cAMP, initiated by salbutamol, can inhibit the release of inflammatory mediators and cytokines from various immune cells in the airways, including mast cells, basophils, and eosinophils. wikipedia.org Salbutamol has been shown to inhibit the release of superoxide (B77818) and peroxidase from stimulated human granulocytes. nih.gov

Furthermore, research indicates that the anti-inflammatory effects of β2-agonists like salbutamol are, at least in part, mediated by Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). plos.orgplos.org Salbutamol increases the expression of MKP-1, which in turn inhibits the phosphorylation of p38 MAPK, a key signaling molecule in inflammatory pathways, and suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF). plos.orgplos.org Studies in macrophages have shown that salbutamol enhances cAMP levels, which then leads to increased MKP-1 expression. plos.org

(R)-salbutamol, in particular, has been shown to exhibit anti-inflammatory functions by modifying transcription factors and suppressing cytokine molecular cascades. nih.gov It can also increase the ratio of glutathione (B108866) (GSH) to glutathione disulfide (GSSG), indicating an antioxidant effect by scavenging reactive oxygen species (ROS). nih.govnih.gov In inflammatory models, salbutamol has been observed to reduce leukocyte accumulation and the production of pro-inflammatory and angiogenic factors like Interleukin-1β (IL-1β) and Vascular Endothelial Growth Factor (VEGF). nih.gov This inhibition of inflammatory cell infiltration and mediator release underscores the multifaceted role of salbutamol in managing airway diseases. nih.govnih.gov

Inhibition of Mediator Release from Immune Cells (e.g., Mast Cells)

Salbutamol has been shown to inhibit the release of inflammatory mediators from various immune cells, most notably mast cells. wikipedia.orgmdpi.com This inhibitory action is a key component of its therapeutic effect in respiratory diseases characterized by allergic inflammation.

Activation of β2-adrenergic receptors on mast cells by salbutamol leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). wikipedia.orgdrugbank.com This elevation in cAMP is associated with the inhibition of the release of preformed mediators, such as histamine (B1213489), and newly synthesized mediators like prostaglandin (B15479496) D2 (PGD2) and leukotrienes. drugbank.comnih.govnih.gov

Research has demonstrated that salbutamol can effectively inhibit the IgE-dependent release of these mediators from human mast cells. nih.govnih.govscispace.com In one study, salbutamol at a concentration of 10⁻⁶ M produced a 39% inhibition of histamine release from human dispersed lung mast cells. scispace.com Furthermore, salbutamol has been observed to have a more pronounced inhibitory effect on the generation of PGD2 compared to histamine release. scispace.com Another study found that salbutamol (100 nmol/L) inhibited the IgE-dependent release of TNF-alpha from human skin mast cells by 74%. nih.gov

The stabilizing effect of salbutamol on mast cells has also been demonstrated in vivo. Intranasal administration of salbutamol was found to significantly attenuate the release of histamine and tryptase induced by adenosine 5'-monophosphate (AMP) challenge in atopic subjects. researchgate.net This supports the hypothesis that salbutamol plays a protective role in the airways by inhibiting mast cell activation. researchgate.net

Table 1: Effect of Salbutamol on Mediator Release from Human Mast Cells

| Mediator | Cell Type | Salbutamol Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| Histamine | Dispersed Lung Mast Cells | 10⁻⁶ M | 39% | scispace.com |

| TNF-alpha | Skin Mast Cells | 100 nmol/L | 74% | nih.gov |

| Histamine | In vivo (nasal lavage) | 5 mg/mL (intranasal) | Significant attenuation | researchgate.net |

| Tryptase | In vivo (nasal lavage) | 5 mg/mL (intranasal) | Significant attenuation | researchgate.net |

It is important to note that the efficacy of salbutamol in inhibiting mediator release can be influenced by the concentration of the stimulus and the degree of mast cell activation. scispace.com

Molecular Pathways Regulating Inflammatory Responses

The anti-inflammatory effects of salbutamol extend beyond the stabilization of mast cells and involve the modulation of various molecular pathways within different immune and structural cells. A central mechanism is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), which triggers a signaling cascade primarily through the Gs protein. aai.orgacs.orgbiorxiv.org

Upon binding of salbutamol to the β2-adrenergic receptor, the Gs protein activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgdrugbank.commdpi.com This increase in intracellular cAMP activates Protein Kinase A (PKA). drugbank.comnih.gov The cAMP/PKA signaling pathway has a broad range of downstream targets that regulate various cellular functions, including the transcription of genes involved in inflammation. nih.gov

One critical target of this pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Research has shown that salbutamol can increase the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1). pa2online.orgplos.org MKP-1 is an endogenous suppressor of inflammation that dephosphorylates and thereby inactivates p38 MAPK. pa2online.orgplos.org By upregulating MKP-1, salbutamol can inhibit the p38 MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). pa2online.orgplos.org Studies in mouse macrophages have demonstrated that salbutamol inhibits the production of TNF and nitric oxide (NO) by increasing MKP-1 expression. pa2online.org

Furthermore, β2-adrenergic receptor stimulation on monocytes and macrophages can lead to a decrease in the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), thereby promoting an anti-inflammatory response. aai.org Salbutamol has also been shown to inhibit the production of Interferon-gamma (IFN-γ) and increase the production of Interleukin-4 (IL-4) in antigen-stimulated cell cultures, suggesting a shift in the Th1/Th2 cytokine balance towards a Th2-dominant, less inflammatory phenotype. aai.org

However, the effect of salbutamol on cytokine gene expression can be cell-type specific. One study reported that salbutamol did not significantly suppress the gene expression of several cytokines, including IL-3, IL-4, IL-5, GM-CSF, and IFN-γ, in human peripheral blood CD4+ T-cells at the concentrations examined. ersnet.org In contrast, another study found that salbutamol did not affect the mRNA expression of the pro-inflammatory cytokine IL-1β but significantly augmented the mRNA encoding the anti-inflammatory mediator IL-1 receptor antagonist (IL-1Ra) in mice. aai.org

Table 2: Key Molecular Effects of Salbutamol in Regulating Inflammation

| Molecular Target/Pathway | Effect of Salbutamol | Downstream Consequence | Cell Type/Model | Reference |

|---|---|---|---|---|

| β2-Adrenergic Receptor | Activation | Initiation of signaling cascade | Various | aai.orgacs.org |

| Adenylyl Cyclase | Activation | Increased cAMP production | Various | drugbank.commdpi.com |

| Cyclic AMP (cAMP) | Increased levels | Activation of PKA | Various | wikipedia.orgdrugbank.com |

| Protein Kinase A (PKA) | Activation | Phosphorylation of downstream targets | Various | drugbank.comnih.gov |

| MKP-1 | Increased expression | Inhibition of p38 MAPK | Macrophages | pa2online.orgplos.org |

| p38 MAPK | Inhibition of phosphorylation | Decreased pro-inflammatory cytokine production | Macrophages | pa2online.orgplos.org |

| TNF-α | Inhibition of release/production | Reduced inflammation | Mast Cells, Macrophages | nih.govpa2online.org |

| IL-12 | Decreased production | Shift towards anti-inflammatory response | Monocytes, Macrophages | aai.org |

| IL-10 | Increased production | Promotion of anti-inflammatory response | Monocytes, Macrophages | aai.org |

| IFN-γ | Inhibition of production | Shift in Th1/Th2 balance | Antigen-stimulated cultures | aai.org |

| IL-1Ra | Augmented mRNA expression | Anti-inflammatory effect | Mice (in vivo) | aai.org |

Advanced Pharmacokinetic and Metabolic Studies of Salbutamol

Biotransformation Pathways and Enzyme Systems

The metabolism of salbutamol (B1663637) is a critical determinant of its pharmacokinetic profile and therapeutic action. The primary routes of biotransformation involve conjugation reactions, particularly sulfonation, with other pathways such as glucuronidation and peroxidative metabolism playing roles under specific conditions.

Sulfonation by Sulfotransferases (SULTs)

The principal metabolic pathway for salbutamol is sulfonation, a phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. mdpi.compreprints.org This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of salbutamol, resulting in the formation of salbutamol-4'-O-sulfate. mdpi.comnih.gov This metabolite is pharmacologically inactive and more water-soluble, facilitating its excretion from the body. mdpi.comdrugbank.com

Systematic analyses have identified SULT1A3 as the primary enzyme responsible for salbutamol sulfonation in humans. mdpi.comnih.govmdpi.com While other SULT isoforms like SULT1A1, SULT1B1, and SULT1C4 have been studied, they show little to no activity towards salbutamol. mdpi.commdpi.compreprints.org The sulfation of salbutamol is a significant metabolic event, particularly following oral administration, where a substantial first-pass effect in the intestine leads to high levels of the sulfate (B86663) conjugate in circulation. preprints.orgpreprints.org

Salbutamol is a chiral molecule, existing as two enantiomers: (R)-salbutamol (levosalbutamol) and (S)-salbutamol. The metabolic process of sulfonation exhibits a notable stereoselectivity. The SULT1A3 enzyme preferentially metabolizes (R)-salbutamol. mdpi.compreprints.org In fact, the rate of sulfonation of (R)-salbutamol can be up to twelve times faster than that of the (S)-enantiomer. mdpi.compreprints.org

This stereoselective metabolism has significant pharmacokinetic consequences. The preferential and faster metabolism of the pharmacologically active (R)-enantiomer can influence its bioavailability and duration of action. Furthermore, studies have suggested that (S)-salbutamol can act as a competitive inhibitor of SULT1A3, which may reduce the sulfonation of (R)-salbutamol when the racemic mixture is administered. mdpi.commdpi.com This inhibition can lead to higher plasma concentrations of the active (R)-enantiomer. mdpi.com In vitro studies using enzyme bags containing SULT1A3 have shown that almost exclusively (R)-salbutamol-4'-O-sulfate is formed, highlighting the strong preference of the enzyme for the (R)-enantiomer. mdpi.com

A study investigating a common single-nucleotide polymorphism (SNP) in the SULT1A3 gene (105A>G, rs1975350) found no significant differences in the pharmacokinetic parameters of either the (R)- or (S)-enantiomer between individuals with different genotypes. nih.gov This suggests that this particular genetic variation may not be a major determinant of salbutamol's stereoselective metabolism. nih.gov

Table 1: Stereoselective Pharmacokinetic Parameters of Salbutamol Enantiomers

| Parameter | (R)-Salbutamol (Mean ± SD) | (S)-Salbutamol (Mean ± SD) |

| Cmax (ng/mL) | 0.64 (± 0.30) | 1.32 (± 0.98) |

| t1/2 (h) | 2.94 (± 1.17) | 7.86 (± 6.14) |

| AUC0-4h (ng/mL·h) | 14.0 (± 6.8) | 38.3 (± 19.5) |

Data from a study on the effect of a SULT1A3 SNP on salbutamol pharmacokinetics. nih.gov

The activity and distribution of SULT isoforms throughout the body play a crucial role in the metabolism of salbutamol. SULT1A3, the primary enzyme for salbutamol sulfonation, is most abundantly found in the small intestine, particularly the jejunum. mdpi.compreprints.orgnih.govpreprints.org It is also present in the liver, although to a lesser extent. mdpi.comresearchgate.net In contrast, SULT1A1 is the major isoform in the liver, but it does not exhibit significant activity towards salbutamol. mdpi.compreprints.orgresearchgate.net The lungs and kidneys contain low levels of SULTs. mdpi.compreprints.orgresearchgate.net

This tissue distribution has important implications for the first-pass metabolism of salbutamol. Following oral administration, the high concentration of SULT1A3 in the small intestine results in extensive pre-systemic metabolism, leading to a high proportion of salbutamol-4'-O-sulfate in the urine. preprints.orgpreprints.org In contrast, after inhalation, a smaller fraction of the drug is subject to this intestinal first-pass effect, although some swallowed drug will still undergo this metabolic route. preprints.org

Table 2: Relative Sulfotransferase (SULT) Activity Towards Salbutamol in Human Tissues

| Tissue | Relative Sulfating Activity | Predominant SULT Isoforms |

| Small Intestine | Highest | SULT1A3, SULT1B1 |

| Liver | Moderate | SULT1A1, SULT2A1, SULT1B1, SULT1E1 (SULT1A3 absent or minor) |

| Lung | Low | Low levels of various SULTs |

| Kidney | Low | Low levels of various SULTs |

This table summarizes findings on the tissue-specific activity of sulfotransferases involved in salbutamol metabolism. mdpi.comnih.govresearchgate.net

Stereoselectivity of SULT-Mediated Metabolism

Glucuronidation and Other Conjugation Reactions

While sulfonation is the primary metabolic pathway for salbutamol in humans, other conjugation reactions, such as glucuronidation, have been reported, although they are generally of minor importance. mdpi.comhres.ca Glucuronidation involves the transfer of glucuronic acid to the salbutamol molecule. While not a major route in humans, glucuronide metabolites of salbutamol have been detected in other species, including bovine, rabbit, and rat. nih.gov Some reports suggest that glucuronidation accounts for up to only 3% of salbutamol metabolism in humans. mdpi.com

In addition to sulfation and glucuronidation, salbutamol may also undergo metabolism via oxidative deamination. drugbank.comhres.ca One study identified twelve metabolites of (R)-salbutamol in human urine, plasma, and feces, indicating that the metabolism in humans involves both phase I (isomerization, hydroxylation, oxidation, reduction) and phase II (sulfation, glucuronidation) reactions. researchgate.net The monoglucuronides and sulfate conjugates were among the identified metabolites. researchgate.net

Peroxidative Metabolism in Inflammatory Environments

Under inflammatory conditions, such as those present in the asthmatic airway, salbutamol can be subject to peroxidative metabolism. researchgate.netnih.gov Inflamed airways have elevated levels of peroxidases, such as myeloperoxidase (MPO) from neutrophils and eosinophil peroxidase (EPO) from eosinophils, as well as increased production of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻). researchgate.netnih.gov

In the presence of H₂O₂ and nitrite, these peroxidases can catalyze the nitration of salbutamol. researchgate.net This results in the formation of a nitrated metabolite with altered structural and functional properties. researchgate.net Spectroscopic and mass spectrometric analyses have confirmed the formation of nitrated salbutamol in vitro. researchgate.net Functionally, nitrated salbutamol exhibits decreased affinity for β₂-adrenergic receptors and impairs the synthesis of cyclic AMP (cAMP) in airway smooth muscle cells. researchgate.net This suggests that under inflammatory conditions, the therapeutic efficacy of salbutamol could be diminished due to this peroxidative metabolism. researchgate.netnih.gov

The oxidation of salbutamol by peroxidases can be inhibited by antioxidants such as ascorbate (B8700270) and glutathione (B108866). nih.gov

Preclinical Pharmacokinetic Modeling

Preclinical pharmacokinetic (PK) modeling is a valuable tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of salbutamol. Physiologically based pharmacokinetic (PBPK) models are particularly useful as they integrate drug-specific parameters with physiological and anatomical data to simulate drug behavior in the body. diva-portal.orguc.pt

PBPK models have been developed for salbutamol in rats and then translated to humans to predict pulmonary and systemic kinetics. diva-portal.org These models incorporate detailed lung structures and processes like drug deposition, dissolution, and mucociliary clearance. diva-portal.org By combining preclinical data with clinical data through allometric scaling, these models can help reduce the uncertainty around predicting drug exposure in human lungs. researchgate.net For instance, a PBPK model estimated the effective permeability (Peff) and the unbound tissue-plasma partition coefficient for the lung (Kp,u,lung) for salbutamol in rats, which were then used to predict human lung concentrations. diva-portal.org

Population pharmacokinetic (popPK) models have also been developed to identify patient-specific factors that influence salbutamol's therapeutic response. mdpi.com One study used synthetic data from PBPK models to develop a popPK model, which was then validated with real-world patient data. mdpi.com This approach can help overcome challenges related to data scarcity in traditional clinical trials. mdpi.com The model identified age, gender, race, and weight as significant covariates affecting salbutamol's clearance and volume of distribution. mdpi.com

In children with refractory status asthmaticus, a population PK model for intravenous salbutamol was developed to characterize the pharmacokinetic profiles of both (R)- and (S)-salbutamol. nih.gov This model, which identified weight as a significant covariate for clearance and volume of distribution, can be used to simulate different dosing regimens to optimize therapy in this patient population. nih.gov

Absorption and Distribution Dynamics in Animal Models

The absorption and distribution of salbutamol have been characterized in various animal models, revealing key dynamics of its systemic uptake and tissue localization. Following administration, salbutamol is absorbed systemically, with its distribution pattern showing a preference for certain tissues. nih.gov In food-producing animals like pigs and goats, studies have shown that high concentrations of salbutamol accumulate in the liver and kidneys. frontiersin.org This indicates these organs are significant in the drug's processing and potential retention.

In studies using horse models, the route of administration significantly influences distribution. After inhalation, salbutamol enantiomer concentrations were found to be approximately 17-fold higher in central lung tissue compared to peripheral lung tissue. nih.gov This highlights a distinct concentration gradient within the respiratory system. The disposition of salbutamol involves processes that can be enantioselective, meaning the different stereoisomers of the molecule may be handled differently by the body's transporters and enzymes. nih.gov While the (R)-enantiomer is responsible for the primary pharmacological activity, the (S)-enantiomer is also absorbed and distributed, with plasma levels of (S)-salbutamol often being higher due to the faster elimination of the (R)-enantiomer. nih.gov In rats, salbutamol residues have been detected in the liver, kidney, and thigh muscle at various time points post-administration, with the liver and kidney generally showing higher residue levels than muscle tissue. semanticscholar.org

Excretion Pathways and Mass Balance Studies

Excretion and mass balance studies are crucial for understanding the elimination of salbutamol from the body. These studies track the administered dose and quantify its recovery in various forms from excreta. Renal excretion is the primary route for clearing salbutamol and its metabolites. mdpi.com The drug is eliminated in the urine as both the unchanged parent compound and its primary metabolite, salbutamol-4'-O-sulfate. mdpi.comdrugbank.com A smaller portion of the dose is also excreted in the feces. drugbank.com

Mass balance studies in pigs and goats provide specific details on excretion dynamics. Following a single oral dose, approximately 70% of the salbutamol was recovered from the excreta of both species. frontiersin.orgresearchgate.net However, the distribution between urine and feces differed. In pigs, a greater proportion was excreted in the urine (47.94%) compared to the feces (21.68%). frontiersin.org In goats, the excretion was more evenly split, with 39.64% of the dose recovered in urine and 32.47% in feces. frontiersin.org Furthermore, the form of the excreted compound varies between species; in goats, salbutamol is primarily present as conjugated salbutamol. frontiersin.orgresearchgate.net

| Animal Model | % of Dose in Urine | % of Dose in Feces | Total % of Dose Recovered in Excreta |

|---|---|---|---|

| Pigs | 47.94% | 21.68% | 69.62% |

| Goats | 39.64% | 32.47% | 71.22% |

Metabolomics Profiling in Preclinical Disease Models

Impact on Endogenous Metabolic Pathways (e.g., Phenylalanine-to-Tyrosine Ratio, Acetate)

Metabolomics studies in preclinical models have demonstrated that salbutamol can significantly influence endogenous metabolic pathways. In a streptozotocin (B1681764) (STZ)-induced diabetic rat model, salbutamol administration was shown to restore several perturbed serum metabolites. researchgate.net The study observed that diabetes induction led to significant increases in the phenylalanine-to-tyrosine ratio (PTR), lactate-to-pyruvate ratio, acetate (B1210297), succinate, isobutyrate, and histidine. researchgate.net Treatment with salbutamol helped to normalize the levels of these metabolites. researchgate.net

Another study on diabetic rats similarly found that salbutamol treatment resulted in the restoration of disturbed metabolites, including the phenylalanine-to-tyrosine ratio. nih.gov In vitro studies using macrophage cell lines also identified phenylalanine metabolism as one of the most noticeably impacted pathways by (R)-salbutamol. nih.gov Beyond amino acid metabolism, salbutamol has been shown to affect other key pathways. Untargeted metabolomics analysis revealed that (R)-salbutamol also modulated the pentose (B10789219) phosphate (B84403) pathway and glycerophospholipid metabolism in LPS-induced macrophage cells. nih.gov These findings indicate that salbutamol's effects extend to fundamental cellular energy and structural metabolic processes.

| Metabolite/Ratio | Change in Diabetic Group (vs. Control) | Effect of Salbutamol Treatment |

|---|---|---|

| Phenylalanine-to-Tyrosine Ratio (PTR) | Significantly Increased | Restored |

| Acetate | Significantly Increased | Restored |

| Lactate-to-Pyruvate Ratio (LPR) | Significantly Increased | Restored |

| Succinate | Significantly Increased | Restored |

| Isobutyrate | Significantly Increased | Restored |

| Histidine | Significantly Increased | Restored |

Biomarker Discovery in Preclinical Studies

The identification of biomarkers in preclinical research is essential for understanding a drug's mechanism of action and for translating findings to clinical applications. nuvisan.comcrownbio.com Metabolomics profiling in preclinical models of disease has been instrumental in discovering potential biomarkers associated with salbutamol's effects.

In studies on diabetic rats, several metabolites were identified as having a pertinent role in muscle inflammation and oxidative stress, which were then modulated by salbutamol. nih.gov These perturbed metabolites, including the histidine-to-tyrosine and phenylalanine-to-tyrosine ratios, as well as succinate, sarcosine, and 3-hydroxybutyrate (B1226725) (3HB), serve as potential biomarkers for the therapeutic effects of salbutamol on diabetic muscle atrophy. nih.gov In a separate preclinical model using macrophage cells, untargeted metabolomics identified changes in metabolic pathways like phenylalanine metabolism, the pentose phosphate pathway, and glycerophospholipid metabolism as key indicators of (R)-salbutamol's anti-inflammatory action. nih.gov Furthermore, studies in asthmatic children have suggested that metabolic fingerprinting could identify metabotypes related to salbutamol responsiveness, with sphingolipid metabolism and arginine biosynthesis pathways being implicated. nih.gov These preclinical and clinical findings underscore the value of metabolomics in discovering biomarkers to predict or monitor the response to salbutamol. pelagobio.com

Advanced Analytical Methodologies for Salbutamol Acetate Characterization

Chromatographic Techniques for Enantiomeric Separation

Chromatography is a cornerstone for the separation of chiral compounds like salbutamol (B1663637) acetate (B1210297). Various sophisticated chromatographic techniques have been developed to resolve its enantiomers, each offering distinct advantages.

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of salbutamol. chula.ac.th This method often employs chiral stationary phases (CSPs) that interact differently with the (R)- and (S)-enantiomers, leading to their separation. Common CSPs for salbutamol include those based on macrocyclic antibiotics like teicoplanin and vancomycin, as well as Pirkle-type columns. chula.ac.thresearchgate.netnih.gov The choice of mobile phase, which typically consists of a mixture of an organic solvent like methanol (B129727) or hexane/dichloromethane/methanol and an acidic modifier, is crucial for achieving optimal resolution. chula.ac.thnih.gov

For instance, a validated chiral HPLC assay for (R)-salbutamol sulfate (B86663) utilized a teicoplanin stationary phase, demonstrating specificity and robustness in separating the enantiomers from known impurities. nih.gov Another study successfully used a urea-Pirkle type chiral stationary phase with a mobile phase of hexane, dichloromethane, methanol, and trifluoroacetic acid to resolve salbutamol enantiomers, achieving baseline resolution. chula.ac.th The retention times for (+)-salbutamol and (-)-salbutamol were 10.80 and 13.50 minutes, respectively, with an enantioselectivity (α) of 1.37 and an enantiomeric resolution (Rs) of 2.0. chula.ac.th

Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes smaller particle-sized columns (sub-2 µm) to achieve faster separations and higher resolution. While specific applications to "salbutamol acetate" are less documented, the principles of chiral separation remain the same, with the added benefits of increased speed and efficiency. UHPLC-MS/MS methods have been developed for the achiral analysis of salbutamol and its metabolites, showcasing the technique's power in pharmaceutical analysis. mdpi.comresearchgate.net

Interactive Table: HPLC Conditions for Salbutamol Enantiomeric Separation

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Teicoplanin CSP | Urea-Pirkle Type CSP chula.ac.th |

| Mobile Phase | Methanol-20 mM ammonium (B1175870) acetate buffer (pH 4.5) (98:2, v/v) nih.gov | Hexane:Dichloromethane:Methanol:Trifluoroacetic acid (60:35:5:0.1 by volume) chula.ac.th |

| Detector | UV nih.gov | Fluorescence chula.ac.th |

| (+)-Salbutamol Retention Time | Not specified | 10.80 min chula.ac.th |

| (-)-Salbutamol Retention Time | Not specified | 13.50 min chula.ac.th |

| Enantioselectivity (α) | Not specified | 1.37 chula.ac.th |

| Resolution (Rs) | Not specified | 2.0 chula.ac.th |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for the enantiomeric separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and chiral selectors. mdpi.com In CE, separation is achieved based on the differential migration of enantiomers in an electric field, which is influenced by their interaction with a chiral selector added to the background electrolyte (BGE). mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for salbutamol. mdpi.comnih.gov The type and concentration of the CD, the pH of the BGE, and the applied voltage are critical parameters that affect the separation. nih.gov For example, one study achieved baseline resolution of 11 components, including three enantiomeric pairs of salbutamol and its impurities, using 112 mM dimethyl-beta-cyclodextrin (B157424) at pH 2.5. nih.gov Another study reported the successful chiral separation of salbutamol using heptakis (2,6-di-O-methyl)-beta-cyclodextrin in a 40 mM Tris buffer (pH 2.5) at 15 kV, achieving a resolution of 3.09 with migration times of 13.74 min for (R)-salbutamol and 13.98 min for (S)-salbutamol. nih.gov

The binding constants and mobility values for the free and complexed forms of each solute can be determined to understand the underlying basis for chiral selectivity. nih.gov The application of experimental design methodologies, such as response surface methodology, can aid in the optimization of CE separation conditions. mdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) is a "green" alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and often provides complementary or enhanced chiral selectivity compared to HPLC. mdpi.comchromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for chiral separations in SFC due to their high loading capacity and broad enantiorecognition abilities. mdpi.com The addition of a small amount of a polar organic modifier, such as an alcohol, is usually necessary to improve peak shape and retention. chromatographyonline.com

While specific studies focusing solely on this compound are limited, the principles of SFC have been successfully applied to the chiral separation of salbutamol sulfate and other β-agonists. researchgate.netcapes.gov.br These methods highlight the potential of SFC for the efficient and environmentally friendly enantiomeric resolution of salbutamol and its salts. A preparative method for the chiral separation of racemic salbutamol by SFC has been developed, demonstrating its scalability. researchgate.net

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation

Spectroscopic and mass spectrometric techniques are vital for the definitive structural confirmation of this compound and its related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

For salbutamol, ¹H NMR spectra can confirm the presence of key functional groups and their connectivity. For example, a ¹H NMR spectrum of salbutamol in CD₃OD shows characteristic signals for the tert-butyl protons, the protons on the carbon chain, and the aromatic protons. industry.gov.au The chemical shifts (δ) and coupling constants (J) provide valuable structural information. industry.gov.au For instance, the signal for the nine protons of the tert-butyl group appears as a singlet, while the aromatic protons show characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their positions on the benzene (B151609) ring. industry.gov.au

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net Solid-state NMR has also been employed to investigate the crystallographic disorder in salts of salbutamol, such as salbutamol oxalate, providing insights into the bulk properties of the material. nih.gov

Interactive Table: Representative ¹H NMR Spectral Data for Salbutamol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| tert-butyl (9H) | 1.13 | singlet | - |

| -CH₂- (1H) | 2.68 | doublet | 11.0 |

| -CH₂- (1H) | 2.79 | doublet | 11.0 |

| Aromatic (1H) | 6.76 | doublet | 8.2 |

| Aromatic (1H) | 7.12 | doublet of doublets | 2.3, 8.2 |

| Aromatic (1H) | 7.30 | doublet | 2.2 |

| Solvent: CD₃OD. Field Strength: 400 MHz. industry.gov.au |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of salbutamol and its metabolites. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of polar molecules like salbutamol, often producing a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.netlatamjpharm.org

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. thaiscience.info This fragmentation pattern provides a "fingerprint" of the molecule, which is useful for confirmation and identification, especially in complex matrices. For salbutamol, common fragmentation pathways involve the loss of water and cleavage of the side chain. latamjpharm.orgthaiscience.info

LC-MS/MS methods, which couple the separation power of liquid chromatography with the specificity of tandem mass spectrometry, are widely used for the quantitative analysis of salbutamol and its metabolites in various biological samples. mdpi.comresearchgate.netresearchgate.net Multiple reaction monitoring (MRM) mode is often employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. latamjpharm.orgthaiscience.info

Interactive Table: Key Mass Spectrometric Transitions for Salbutamol Analysis

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Salbutamol | 240.1 | 148.1 latamjpharm.org | ESI+ latamjpharm.org |

| Salbutamol | 240 | 166, 148 thaiscience.info | ESI+ thaiscience.info |

| Salbutamol-d3 (Internal Standard) | 243.1 | 151.0 latamjpharm.org | ESI+ latamjpharm.org |

UV-Visible and Circular Dichroism Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound. The molecule exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, which is widely reported to be around 276 nm. scholarsresearchlibrary.comresearchgate.netnih.gov This absorption is attributed to the electronic transitions within the substituted benzene ring of the salbutamol molecule. The molar absorptivity at this wavelength allows for the determination of salbutamol concentration in various samples, forming the basis for many quantitative assays. scholarsresearchlibrary.com Derivative spectroscopy, a technique that involves transforming absorption spectra into first- or higher-order derivatives, has also been employed to enhance specificity and resolve salbutamol from interfering substances present in complex matrices. ukessays.com

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical aspects of this compound. researchgate.nettrinity.edu As a chiral molecule, salbutamol's enantiomers exhibit differential absorption of left and right circularly polarized light. trinity.edu CD spectral studies have been instrumental in characterizing the individual enantiomers of salbutamol. For instance, (-)-salbutamol shows a distinct negative Cotton effect in the 276-280 nm region. researchgate.net This technique has been used to study the conformational changes of salbutamol and its interactions with other molecules. Recent research has utilized CD spectroscopy to identify salbutamol as a direct inhibitor of tau filament formation, a process implicated in neurodegenerative diseases. These studies show that salbutamol can inhibit the structural transition of the tau protein into β-sheet rich aggregates. lancs.ac.uk

A summary of the spectroscopic properties is presented below:

| Spectroscopic Parameter | Value | Reference |

| UV λmax | 276 nm | scholarsresearchlibrary.comresearchgate.netnih.gov |

| CD Cotton Effect ((-)-salbutamol) | Negative at 276-280 nm | researchgate.net |

| Linearity Range (UV) | 10-120 µg/ml | scholarsresearchlibrary.com |

| Molar Ellipticity [θ] | [θ] = 3298.2 ∆ε | trinity.edu |

Impurity Profiling and Quantitative Determination

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of this compound. These methods must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. uq.edu.aueijppr.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Several stability-indicating RP-HPLC methods have been developed and validated for salbutamol, often using its sulfate salt which is chemically very similar to the acetate salt. uq.edu.aueijppr.cominnovareacademics.in A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a validated method utilizes a Synergi 4µm Polar-RP 80A column with a mobile phase of 75:25 ammonium acetate buffer and methanol. eijppr.com Another method employs a Hi Q Sil C18 column with 1 mM ammonium acetate buffer and methanol (15:85 v/v). innovareacademics.in These methods are validated according to ICH guidelines to be specific, accurate, precise, and linear over a given concentration range, ensuring their suitability for routine quality control and stability studies. eijppr.comrjptonline.org

The following table summarizes key parameters of a developed stability-indicating HPLC method:

| Parameter | Details | Reference |

| Column | Synergi 4µm Polar-RP 80A (150mm x 4.6mm) | eijppr.com |

| Mobile Phase | 75:25 Ammonium acetate buffer and Methanol | eijppr.com |

| Linearity Range | 0.240 ppm to 8.640 ppm | eijppr.com |

| Correlation Coefficient (r²) | 0.999 | eijppr.com |

| Limit of Detection (LOD) | 0.0096 ppm | eijppr.com |

| Limit of Quantitation (LOQ) | 0.048 ppm | eijppr.com |

Forced degradation studies are essential to establish the intrinsic stability of this compound and to identify potential degradation pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. rjptonline.org

Hydrolytic Stress: Salbutamol is subjected to degradation in acidic and basic media. Studies have been conducted using 1N HCl for acid degradation and 1N NaOH for base degradation. innovareacademics.in The extent of degradation is typically higher in basic conditions compared to acidic conditions. saudijournals.com

Oxidative Stress: The susceptibility of this compound to oxidation is evaluated using reagents like hydrogen peroxide (H₂O₂). innovareacademics.in Studies using 3.0% v/v H₂O₂ have shown significant degradation, indicating that the molecule is sensitive to oxidation. saudijournals.com

Photolytic Stress: To assess photosensitivity, salbutamol is exposed to UV light. innovareacademics.in Degradation under photolytic conditions has been observed, with a notable percentage of the drug degrading upon exposure to UV light for a specified duration. saudijournals.com

Thermal Stress: The effect of heat on the stability of this compound is investigated by exposing it to high temperatures, for example, by heating at 105°C for 1 hour. innovareacademics.in Thermal degradation studies have confirmed that salbutamol is susceptible to degradation at elevated temperatures. researchgate.net

The table below summarizes the findings from a forced degradation study on salbutamol:

| Stress Condition | Reagent/Condition | Observed Degradation | Reference |

| Acid Degradation | 1N HCl | Significant | innovareacademics.in |

| Base Degradation | 1N NaOH | More significant than acid | innovareacademics.insaudijournals.com |

| Oxidative Degradation | 3.0% v/v H₂O₂ | High percentage of degradation | innovareacademics.insaudijournals.com |

| Photolytic Degradation | UV light for 1 day | Significant | innovareacademics.insaudijournals.com |

| Thermal Degradation | 105°C for 1 hour | Significant | innovareacademics.in |

The characterization of degradation products is a critical step in understanding the stability of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is a key technique used for the structural elucidation of these products. nih.gov

Forced degradation studies have led to the identification of several degradation products. For example, under photocatalytic degradation, a proposed pathway involves the initial formation of intermediates such as 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone and 2-(tert-butylamino)-ethanol. These can then be transformed into smaller molecules like 2-(tert-butylamino)-acetic acid and hydroquinone. nih.gov The Maillard reaction between salbutamol and lactose, a common excipient, can also lead to the formation of Amadori rearrangement products, which have been synthesized and characterized by mass spectrometry. nih.gov

Some of the identified impurities and degradation products of salbutamol include:

Salbutamol EP Impurity C biosynth.com

Salbutamol Impurity L acetate salt biosynth.com

Salbutamol Impurity N Acetate Salt clearsynth.com

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenyl acetate pharmaffiliates.com

Salbutamol Acetonide pharmaffiliates.com

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Advanced Separation Techniques for Complex Matrices

For the analysis of salbutamol in complex matrices, such as in the presence of multiple other drugs or in biological fluids, one-dimensional chromatography may not provide sufficient resolution. In such cases, two-dimensional (2D) chromatography offers enhanced separation power.

A two-dimensional Thin-Layer Chromatography (TLC) method has been developed for the identification and quantitative analysis of salbutamol and its related impurities in pharmaceutical tablet formulations. auctoresonline.org This technique improves the separation of closely related compounds. More advanced is the use of two-dimensional liquid chromatography (2D-LC). A heart-cut two-dimensional HPLC technique has been employed for the separation of salbutamol and atenolol (B1665814) enantiomers. mdpi.com In this approach, a specific fraction from the first dimension separation (e.g., on a hydrophilic interaction chromatography - HILIC column) is transferred to a second column with a different selectivity for further separation. mdpi.com This allows for the resolution of complex mixtures that are intractable by single-column methods.

Sample Preparation and Extraction Methodologies for Analytical Purity

The accurate determination of this compound's analytical purity is critically dependent on the efficacy of sample preparation and extraction methodologies. These procedures are designed to isolate the analyte from complex matrices, such as pharmaceutical formulations and biological fluids, while minimizing interference and maximizing recovery. The choice of method is often dictated by the nature of the sample matrix, the concentration of this compound, and the analytical technique to be employed.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of salbutamol from various sample types prior to analysis. researchgate.netdss.go.th This method relies on the partitioning of salbutamol between a solid sorbent and a liquid mobile phase. The selection of the appropriate sorbent material is crucial for achieving high recovery and purity.

Research has demonstrated the effectiveness of various SPE cartridges for salbutamol extraction. For instance, Oasis MCX cartridges, which are mixed-mode cation exchange cartridges, have been successfully used for extracting both unmetabolized and metabolized salbutamol from human urine, with mean percentage recoveries of 92.24% and 91.52%, respectively. researchgate.net In these protocols, the sample is typically loaded onto the conditioned cartridge, washed to remove interfering substances, and then the analyte of interest is eluted with a suitable solvent. researchgate.net For example, after loading the urine sample, the cartridge can be washed with solvents like water, followed by elution with a mixture such as methanol containing a small percentage of a strong acid like trifluoroacetic acid (TFA) or a base like triethylamine (B128534). dss.go.thoup.com

Another study detailed the use of silica-based Bond Elut™ cartridges for extracting salbutamol from plasma and urine. oup.com The process involved conditioning the cartridge with methanol and water, loading the sample, and then washing with a sequence of solvents including water, dichloromethane, ethyl acetate, and acetonitrile (B52724) to remove impurities. oup.com The salbutamol was subsequently eluted with 2% triethylamine in methanol. oup.com

The choice of washing and eluting solvents is critical. Distilled water has been identified as a good washing solvent as it minimizes the loss of the analyte. dss.go.th For elution, acidified methanol has been shown to be effective for eluting basic analytes like salbutamol from hydrophobic solid phases. dss.go.th

The following interactive table summarizes key parameters and findings from various studies on the solid-phase extraction of salbutamol.

| Matrix | SPE Sorbent | Key Parameters | Reported Recovery/Purity | Reference |

| Human Urine | Oasis MCX | Elution with acetonitrile/water (90:10, v/v) adjusted to pH 3 with orthophosphoric acid. | 92.24% (un-metabolized), 91.52% (metabolized) | researchgate.net |

| Human Serum | ISOLUTE ENV+, OASIS HLB | Washing with distilled water, elution with 1% TFA in methanol. | 60-65% | dss.go.th |

| Human Urine | Oasis® HLB | Elution with a methanol/acetonitrile mixture (30:70). | Not specified, but method was robust for quantification. | dshs-koeln.de |

| Human Urine & Plasma | Silica (Bond Elut™) | Elution with 2% triethylamine in methanol. | Not specified, but method was sensitive for GC-MS analysis. | oup.com |

| Human Urine | HLB ExtraBond® | Elution with methanol and 5% ammonium hydroxide (B78521) in methanol. | 63 ± 9% | mdpi.com |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional yet effective method for the separation of salbutamol from aqueous samples. This technique involves the partitioning of the analyte between two immiscible liquid phases. The efficiency of the extraction is dependent on factors such as the choice of organic solvent, the pH of the aqueous phase, and the ionic strength.

In one study, LLE was evaluated alongside SPE for the extraction of salbutamol. dss.go.th Another protocol for pork samples involved homogenization followed by enzymatic hydrolysis and then extraction with a mixture of isopropanol (B130326) and ethyl acetate (6:4, v/v) after pH adjustment. nih.gov For plasma samples, a method using 0.1 M di(2-ethylhexyl) phosphate (B84403) (DEHP) in chloroform (B151607) was optimized, achieving extraction efficiencies between 75.88% and 85.52%. ajol.info The extracted salbutamol was then back-extracted into a 0.5 M HCl solution for analysis. ajol.info

Other Extraction Methodologies

Beyond SPE and LLE, other innovative extraction techniques have been developed for salbutamol.

Hollow Fiber Supported Liquid Membrane Extraction (LPME): This microextraction technique utilizes a porous polypropylene (B1209903) hollow fiber containing an organic solvent to extract salbutamol from an aqueous sample into a receiving phase within the fiber. lu.se Optimal extraction was achieved from an alkaline solution (pH 11.70) into dihexyl ether containing 20% Aliquat 336 as a carrier, with back-extraction into a 1 M sodium bromide solution. lu.se This method yielded high enrichment factors of 52.9 for salbutamol. lu.se

Mixed Micelle-Mediated Cloud Point Extraction (MM-CPE): This method uses a mixture of surfactants, such as Triton X-114 and cetyl trimethylammonium bromide (CTAB), to form micelles that entrap the analyte. cmu.ac.th By altering the temperature, the surfactant-rich phase separates, concentrating the analyte. This technique has been successfully applied to wastewater, pig feed, and pork samples. cmu.ac.th

Protein Precipitation: For biological samples like plasma, protein precipitation is a common preliminary step to remove high molecular weight interferences. ajol.info Solvents like methanol, acetonitrile, or acids like perchloric acid are added to the plasma to precipitate proteins, which are then removed by centrifugation. ajol.info

The selection of an appropriate sample preparation and extraction methodology is a critical step in the analytical workflow for determining the purity of this compound. The ideal method should provide high recovery, effective removal of interfering substances, and be compatible with the subsequent analytical instrumentation.

Formulation Science and Advanced Drug Delivery Systems for Salbutamol

Theoretical Aspects of Pharmaceutical Salt Forms (e.g., Acetate)

The conversion of a drug into a salt form is a widely employed technique in pharmaceutical development to enhance the physicochemical and biological characteristics of an active pharmaceutical ingredient (API). nih.gov Over half of all drug molecules are administered as salts, with hydrochloride, sodium, and sulfate (B86663) being the most common. drugs.com The selection of an appropriate salt is a critical step in the pre-formulation phase, as it can significantly influence a drug's solubility, dissolution rate, stability, and bioavailability. nih.govdrugs.com

Acetate (B1210297), as a counterion, is a common choice in the formation of pharmaceutical salts. drugs.comambiopharm.com It is one of the top three anions used for injectable dosage forms, along with chloride and sulfate. nih.gov The formation of an acetate salt can be particularly advantageous for improving the solubility of weakly basic drugs. nih.gov This enhanced solubility is a key driver for using salt forms, especially for parenteral routes of administration where high solubility is often required. nih.gov Beyond solubility, acetate salts are often preferred in later stages of drug development because they can result in a more favorable lyophilizate cake, which is easier to handle than the "fluffy" products that can result from other salts like trifluoroacetate (B77799) (TFA). ambiopharm.com The choice of a salt form, such as acetate, is determined by several factors including the pH of the drug, the safety of the ionized form, the intended route of administration, and the desired dosage form. drugs.com